molecular formula C8H9BF2O4 B8207586 (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B8207586
M. Wt: 217.96 g/mol
InChI Key: KRRQYMQLWYSUID-UHFFFAOYSA-N
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Description

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research This compound is characterized by the presence of boronic acid functionality, which makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the reaction mixture to temperatures around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium acetate, sodium carbonate

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products

The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted derivatives (from nucleophilic substitution) .

Scientific Research Applications

Chemistry

In chemistry, (4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Its reactivity and stability make it a valuable tool for constructing carbon-carbon bonds .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of pharmaceuticals and biologically active molecules. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the resulting compounds .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique reactivity allows for the modification of material properties .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)boronic acid
  • (2,3-Difluoro-4-(methoxymethoxy)phenyl)boronic acid
  • (2,4-Difluoro-5-(methoxymethoxy)phenyl)boronic acid

Uniqueness

(4,5-Difluoro-2-(methoxymethoxy)phenyl)boronic acid is unique due to the specific positioning of the fluorine atoms and the methoxymethoxy group. This unique structure imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

[4,5-difluoro-2-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O4/c1-14-4-15-8-3-7(11)6(10)2-5(8)9(12)13/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRQYMQLWYSUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OCOC)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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